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molecular formula C2H7NO2 B1504763 Ammonium acetate-D3 CAS No. 20515-38-2

Ammonium acetate-D3

Cat. No. B1504763
M. Wt: 80.1 g/mol
InChI Key: USFZMSVCRYTOJT-NIIDSAIPSA-N
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Patent
US07737160B2

Procedure details

A mixture of Example 21B (150 mg, 0.48 mmol), 4-chlorophenylboronic acid (75 mg, 0.48 mmol), PdCl2(PPh3)2 (3 mg) and Cs2CO3 (188 mg) in DME/water/ethanol (70:30:20 mixture, 2 mL) was heated in a sealed vial to 160° C. for 7.5 minutes with stirring in a Smith Synthesizer microwave oven (at 300 W). The reaction was partinioned between water and dichloromethane and the organic layer was concentrated. The residue collected was purified by preparative HPLC on a Waters Symmetry C8 column (25 mm×100 mm, 7 μm particle size) using a gradient of 10% to 100% acetonitrile:5 mM aqueous ammonium acetate over 8 minutes (10 minute run time) at a flow rate of 40 mL/min to provide 59 mg (36% yield) of the desired product. 1H NMR (300 MHz, DMSO-d6) δ 2.73 (d, J=4.7 Hz, 3H), 5.81 (s, 2H), 6.58 (d, J=15.9 Hz, 1H), 7.51 (d, J=8.5 Hz, 2H), 7.58 (d, J=15.9 Hz, 1H), 7.60 (d, J=8.5 Hz, 2H), 7.70 (s, 1H), 8.13 (s, 1H), 8.16 (q, J=4.7 Hz, 1H), MS (ESI(−)) m/e 341.8 (M−H)−.
Quantity
150 mg
Type
reactant
Reaction Step One
Quantity
75 mg
Type
reactant
Reaction Step One
Name
Cs2CO3
Quantity
188 mg
Type
reactant
Reaction Step One
Name
DME water ethanol
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
3 mg
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
36%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:7]2[C:8](Br)=[CH:9][S:10][C:6]=2[C:5](/[CH:12]=[CH:13]/[C:14]([NH:16][CH3:17])=[O:15])=[CH:4][N:3]=1.[Cl:18][C:19]1[CH:24]=[CH:23][C:22](B(O)[OH:26])=[CH:21][CH:20]=1.C([O-])([O-])=O.[Cs+].[Cs+].O>COCCOC.O.C(O)C.Cl[Pd](Cl)([P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1)[P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1.ClCCl>[C:14]([O-:15])(=[O:26])[CH3:13].[NH4+:1].[NH2:1][C:2]1[C:7]2[C:8]([C:22]3[CH:23]=[CH:24][C:19]([Cl:18])=[CH:20][CH:21]=3)=[CH:9][S:10][C:6]=2[C:5](/[CH:12]=[CH:13]/[C:14]([NH:16][CH3:17])=[O:15])=[CH:4][N:3]=1 |f:2.3.4,6.7.8,11.12,^1:47,66|

Inputs

Step One
Name
Quantity
150 mg
Type
reactant
Smiles
NC1=NC=C(C2=C1C(=CS2)Br)/C=C/C(=O)NC
Name
Quantity
75 mg
Type
reactant
Smiles
ClC1=CC=C(C=C1)B(O)O
Name
Cs2CO3
Quantity
188 mg
Type
reactant
Smiles
C(=O)([O-])[O-].[Cs+].[Cs+]
Name
DME water ethanol
Quantity
2 mL
Type
solvent
Smiles
COCCOC.O.C(C)O
Name
Quantity
3 mg
Type
catalyst
Smiles
Cl[Pd]([P](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)([P](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl

Conditions

Stirring
Type
CUSTOM
Details
with stirring in a Smith Synthesizer microwave oven (at 300 W)
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
the organic layer was concentrated
CUSTOM
Type
CUSTOM
Details
The residue collected
CUSTOM
Type
CUSTOM
Details
was purified by preparative HPLC on a Waters Symmetry C8 column (25 mm×100 mm, 7 μm particle size)

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)[O-].[NH4+]
Measurements
Type Value Analysis
AMOUNT: MOLARITY
Name
Type
product
Smiles
NC1=NC=C(C2=C1C(=CS2)C2=CC=C(C=C2)Cl)/C=C/C(=O)NC
Measurements
Type Value Analysis
AMOUNT: MASS 59 mg
YIELD: PERCENTYIELD 36%
YIELD: CALCULATEDPERCENTYIELD 71.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07737160B2

Procedure details

A mixture of Example 21B (150 mg, 0.48 mmol), 4-chlorophenylboronic acid (75 mg, 0.48 mmol), PdCl2(PPh3)2 (3 mg) and Cs2CO3 (188 mg) in DME/water/ethanol (70:30:20 mixture, 2 mL) was heated in a sealed vial to 160° C. for 7.5 minutes with stirring in a Smith Synthesizer microwave oven (at 300 W). The reaction was partinioned between water and dichloromethane and the organic layer was concentrated. The residue collected was purified by preparative HPLC on a Waters Symmetry C8 column (25 mm×100 mm, 7 μm particle size) using a gradient of 10% to 100% acetonitrile:5 mM aqueous ammonium acetate over 8 minutes (10 minute run time) at a flow rate of 40 mL/min to provide 59 mg (36% yield) of the desired product. 1H NMR (300 MHz, DMSO-d6) δ 2.73 (d, J=4.7 Hz, 3H), 5.81 (s, 2H), 6.58 (d, J=15.9 Hz, 1H), 7.51 (d, J=8.5 Hz, 2H), 7.58 (d, J=15.9 Hz, 1H), 7.60 (d, J=8.5 Hz, 2H), 7.70 (s, 1H), 8.13 (s, 1H), 8.16 (q, J=4.7 Hz, 1H), MS (ESI(−)) m/e 341.8 (M−H)−.
Quantity
150 mg
Type
reactant
Reaction Step One
Quantity
75 mg
Type
reactant
Reaction Step One
Name
Cs2CO3
Quantity
188 mg
Type
reactant
Reaction Step One
Name
DME water ethanol
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
3 mg
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
36%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:7]2[C:8](Br)=[CH:9][S:10][C:6]=2[C:5](/[CH:12]=[CH:13]/[C:14]([NH:16][CH3:17])=[O:15])=[CH:4][N:3]=1.[Cl:18][C:19]1[CH:24]=[CH:23][C:22](B(O)[OH:26])=[CH:21][CH:20]=1.C([O-])([O-])=O.[Cs+].[Cs+].O>COCCOC.O.C(O)C.Cl[Pd](Cl)([P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1)[P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1.ClCCl>[C:14]([O-:15])(=[O:26])[CH3:13].[NH4+:1].[NH2:1][C:2]1[C:7]2[C:8]([C:22]3[CH:23]=[CH:24][C:19]([Cl:18])=[CH:20][CH:21]=3)=[CH:9][S:10][C:6]=2[C:5](/[CH:12]=[CH:13]/[C:14]([NH:16][CH3:17])=[O:15])=[CH:4][N:3]=1 |f:2.3.4,6.7.8,11.12,^1:47,66|

Inputs

Step One
Name
Quantity
150 mg
Type
reactant
Smiles
NC1=NC=C(C2=C1C(=CS2)Br)/C=C/C(=O)NC
Name
Quantity
75 mg
Type
reactant
Smiles
ClC1=CC=C(C=C1)B(O)O
Name
Cs2CO3
Quantity
188 mg
Type
reactant
Smiles
C(=O)([O-])[O-].[Cs+].[Cs+]
Name
DME water ethanol
Quantity
2 mL
Type
solvent
Smiles
COCCOC.O.C(C)O
Name
Quantity
3 mg
Type
catalyst
Smiles
Cl[Pd]([P](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)([P](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl

Conditions

Stirring
Type
CUSTOM
Details
with stirring in a Smith Synthesizer microwave oven (at 300 W)
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
the organic layer was concentrated
CUSTOM
Type
CUSTOM
Details
The residue collected
CUSTOM
Type
CUSTOM
Details
was purified by preparative HPLC on a Waters Symmetry C8 column (25 mm×100 mm, 7 μm particle size)

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)[O-].[NH4+]
Measurements
Type Value Analysis
AMOUNT: MOLARITY
Name
Type
product
Smiles
NC1=NC=C(C2=C1C(=CS2)C2=CC=C(C=C2)Cl)/C=C/C(=O)NC
Measurements
Type Value Analysis
AMOUNT: MASS 59 mg
YIELD: PERCENTYIELD 36%
YIELD: CALCULATEDPERCENTYIELD 71.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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